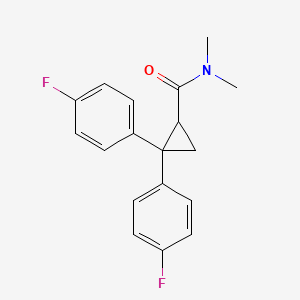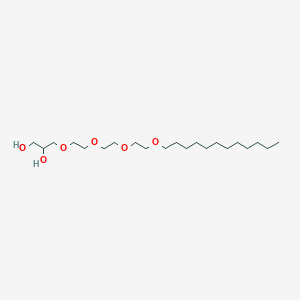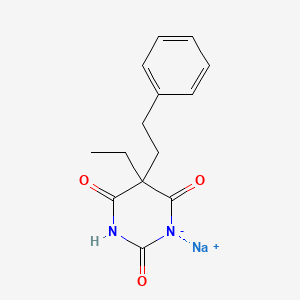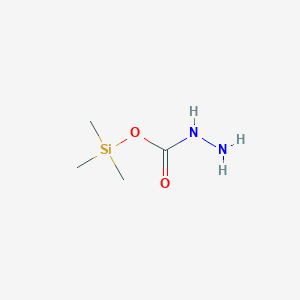
Trimethylsilyl hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl hydrazinecarboxylate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a hydrazinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl hydrazinecarboxylate can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with hydrazinecarboxylate under anhydrous conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the desired product . Another method involves the use of trimethylsilyl azide, which can be prepared by reacting chlorotrimethylsilane with sodium azide in a suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Trimethylsilyl hydrazinecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of trimethylsilyl hydrazinecarboxylate involves its ability to act as a protecting group for various functional groups in organic synthesis. The trimethylsilyl group can be easily attached and removed under mild conditions, making it a valuable tool in multi-step synthetic processes . The compound’s reactivity is influenced by the presence of the trimethylsilyl group, which can stabilize reactive intermediates and facilitate specific chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups.
Trimethylsilyl azide: Utilized in the synthesis of azide derivatives.
Trimethylsilyl cyanide: Employed in the cyanation of organic compounds
Uniqueness
Trimethylsilyl hydrazinecarboxylate is unique due to its combination of a trimethylsilyl group with a hydrazinecarboxylate moiety, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of functional groups, as well as in the synthesis of complex organic molecules .
Properties
CAS No. |
65071-26-3 |
|---|---|
Molecular Formula |
C4H12N2O2Si |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
trimethylsilyl N-aminocarbamate |
InChI |
InChI=1S/C4H12N2O2Si/c1-9(2,3)8-4(7)6-5/h5H2,1-3H3,(H,6,7) |
InChI Key |
HZQGXZWRLFVZGA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


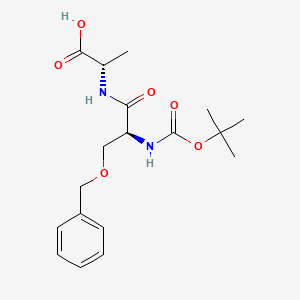
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)

![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)
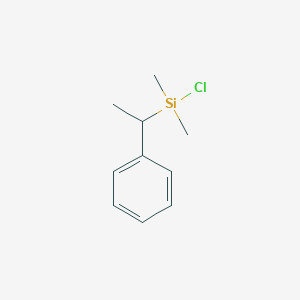
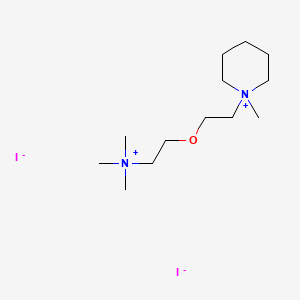
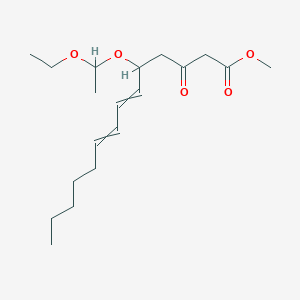
![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)

![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
